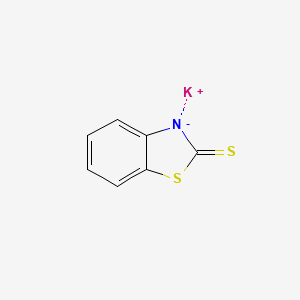

Potassium 2-mercaptobenzothiazole

Description

Structure

3D Structure of Parent

Properties

CAS No. |

7778-70-3 |

|---|---|

Molecular Formula |

C7H4KNS2 |

Molecular Weight |

205.3 g/mol |

IUPAC Name |

potassium;1,3-benzothiazol-3-ide-2-thione |

InChI |

InChI=1S/C7H5NS2.K/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);/q;+1/p-1 |

InChI Key |

ZKTKNAXWCMIKLK-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)[N-]C(=S)S2.[K+] |

Related CAS |

149-30-4 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 Mercaptobenzothiazole Mbt and Its Potassium Salt

Established Synthetic Pathways for 2-Mercaptobenzothiazole (B37678)

A number of methodologies for the synthesis of 2-mercaptobenzothiazoles (MBTs) have been reported, ranging from classical high-pressure methods to more recent catalyzed and microwave-assisted techniques. uq.edu.au

Synthesis from Aniline (B41778), Carbon Disulfide, and Sulfur

C₆H₅NH₂ + CS₂ + S → C₆H₄(NH)SC=S + H₂S google.com

This method often involves recycling intermediates and by-products to improve yield and economic viability. tandfonline.com The reaction is typically carried out under autogenous pressure, with optimal results achieved at temperatures between 245-255°C. tandfonline.com

Table 1: Reaction Parameters for Aniline-based MBT Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Aniline, Carbon Disulfide, Sulfur | google.comtandfonline.com |

| Temperature | 245-255 °C | tandfonline.com |

| Pressure | Autogenous | tandfonline.com |

| Key Feature | Industrial standard, high pressure/temperature | google.comnih.gov |

Reaction of 2-Haloanilines with O-Ethyl Dithiocarbonate

A significant advancement in the synthesis of MBT involves the reaction of 2-haloanilines with salts of O-ethyl dithiocarbonate, such as potassium O-ethyl dithiocarbonate. This method proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization. uq.edu.au This approach can be catalyzed by various metals, offering milder reaction conditions compared to the traditional aniline-based process.

This reaction pathway has been shown to be effective with a range of substituted 2-haloanilines, accommodating both electron-donating and electron-withdrawing groups. nih.gov The process generally involves the formation of an intermediate through the coupling of the 2-haloaniline with the dithiocarbonate, which then undergoes an intramolecular attack by the amine group on the C=S bond, followed by the elimination of ethanol (B145695) to yield the 2-mercaptobenzothiazole product. nih.gov

Microwave-Assisted Cyclization Techniques in MBT Synthesis

To enhance reaction rates and improve efficiency, microwave-assisted synthesis has been applied to the production of 2-mercaptobenzothiazole and its derivatives. uq.edu.au Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. google.com This technique has been successfully used for the alkylation and acylation of 2-mercaptobenzothiazole on solid supports like fly ash, alumina, and silica (B1680970) gel, often in solvent-free conditions. wikipedia.org This "green chemistry" approach not only accelerates the reaction but also simplifies workup procedures and can lead to higher yields and product purity. google.comwikipedia.org

For instance, the reaction of 2-haloanilines with potassium O-ethyl dithiocarbonate has been improved by using microwave irradiation, overcoming the need for high temperatures. uq.edu.au

Iron-Catalyzed Synthesis Approaches

The use of iron as a catalyst offers a more environmentally friendly and cost-effective alternative to other transition metals. A mild and practical method for synthesizing 2-mercaptobenzothiazole involves an iron-catalyzed tandem reaction of a 2-haloaniline with potassium O-ethyl dithiocarbonate. nih.gov In this process, FeF₃ can be used as the catalyst in the presence of a ligand such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), under an argon atmosphere. nih.gov

This iron-catalyzed coupling reaction proceeds in good to excellent yields and demonstrates the potential of using iron for C-S bond formation. nih.gov The reaction mechanism is believed to involve the formation of an intermediate via S-arylation, followed by an intramolecular heterocyclization. nih.gov

Table 2: Iron-Catalyzed Synthesis of MBT from 2-Haloaniline

| Component | Function | Reference |

|---|---|---|

| 2-Haloaniline | Starting Material | nih.gov |

| Potassium O-ethyl dithiocarbonate | Sulfur Source | nih.gov |

| FeF₃ | Catalyst | nih.gov |

| BINAP | Ligand | nih.gov |

| DMF | Solvent | nih.gov |

| Atmosphere | Argon | nih.gov |

DBU-Promoted Tandem Reactions

An efficient, metal-free approach for the synthesis of 2-mercaptobenzothiazole derivatives involves a tandem reaction of o-haloanilines and carbon disulfide promoted by the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govnih.govaip.org This method avoids the use of harsh conditions and transition metals, making it an environmentally friendly option. nih.gov

The reaction is typically carried out in a solvent like toluene (B28343) at around 80°C and provides good to excellent yields of the corresponding 2-mercaptobenzothiazole derivatives. nih.gov The proposed mechanism involves a nucleophilic attack of the o-haloaniline on carbon disulfide, followed by an intramolecular SₙAr cyclization, facilitated by DBU. nih.gov This method is scalable and tolerates a variety of substituents on the aniline ring. nih.gov

Synthesis of Potassium 2-Mercaptobenzothiazole

This compound is the potassium salt of 2-mercaptobenzothiazole. Its synthesis is a straightforward acid-base reaction. 2-Mercaptobenzothiazole, which exists in a tautomeric equilibrium with 1,3-benzothiazole-2(3H)-thione, is weakly acidic and will react with a base to form the corresponding salt. google.com

The preparation typically involves dissolving 2-mercaptobenzothiazole in a suitable solvent, such as ethanol, and then adding a stoichiometric amount of a potassium base, like potassium hydroxide (B78521) (KOH). The reaction results in the deprotonation of the thiol group (or the N-H group in the thione tautomer) to form the potassium salt, which can then be isolated. This salt is often used in subsequent reactions, for example, in the synthesis of various MBT derivatives through nucleophilic substitution. nih.gov

Reaction of 2-Mercaptobenzothiazole with Potassium Hydroxide

The formation of this compound, the potassium salt of 2-mercaptobenzothiazole (MBT), is a straightforward acid-base reaction. MBT is weakly acidic and will react with a strong base like potassium hydroxide (KOH) in an aqueous or alcoholic solution. mdpi.comgoogle.com This reaction is a common step in various synthetic procedures that utilize the nucleophilic nature of the resulting thiolate anion.

In a typical laboratory-scale synthesis, 2-mercaptobenzothiazole is dissolved in a suitable solvent, such as a mixture of ethanol and water. mdpi.com An aqueous solution of potassium hydroxide is then added to the mixture. The reaction proceeds readily at room temperature or with gentle heating to ensure complete dissolution and reaction. google.com The successful formation of the potassium salt is evident by the dissolution of the sparingly soluble MBT in the alkaline solution. wikipedia.org The resulting solution contains the potassium 2-mercaptobenzothiazolate, which can then be used in subsequent derivatization reactions without isolation.

For purification purposes of crude 2-mercaptobenzothiazole, the compound can be dissolved in an aqueous solution of an alkali metal hydroxide, such as potassium hydroxide. google.com The mixture is heated with vigorous stirring, typically between 70°C and 90°C, to form the alkali metal salt in solution, leaving behind insoluble impurities which can then be removed by filtration. google.com The purified 2-mercaptobenzothiazole can be regenerated by acidifying the filtrate. google.com

| Reactant 1 | Reactant 2 | Solvent | Product |

| 2-Mercaptobenzothiazole | Potassium Hydroxide | Ethanol/Water | This compound |

Derivatization Chemistry of 2-Mercaptobenzothiazole

The rich derivatization chemistry of 2-mercaptobenzothiazole stems from the presence of the reactive thiol group and the aromatic benzothiazole (B30560) ring system. These functionalities allow for a wide range of chemical modifications, leading to a diverse array of derivatives with various industrial and scientific applications.

Synthesis of Sulfenamide (B3320178) Derivatives

Sulfenamide derivatives of 2-mercaptobenzothiazole are a significant class of compounds, primarily used as accelerators in the vulcanization of rubber. wikipedia.org The synthesis of these derivatives typically involves the reaction of the 2-mercaptobenzothiazole disulfide (MBTS) with a primary or secondary amine. wikipedia.org The disulfide itself is obtained through the oxidation of 2-mercaptobenzothiazole. wikipedia.org This reaction cleaves the disulfide bond and forms a new sulfur-nitrogen bond.

A common example is the reaction of 2,2'-dithiobis(benzothiazole) (B116540) (MBTS) with morpholine (B109124) to produce 2-(morpholinothio)benzothiazole. This reaction highlights the utility of the disulfide as a precursor to sulfenamide derivatives.

Alkylation Reactions and Regioselectivity

The alkylation of 2-mercaptobenzothiazole can occur at either the exocyclic sulfur atom or the endocyclic nitrogen atom, leading to S-alkylated or N-alkylated products, respectively. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence or absence of a base. eurekaselect.combenthamdirect.com

Generally, S-alkylation is favored under neutral or basic conditions when using alkyl halides. The reaction proceeds via the more nucleophilic thiolate anion, which is readily formed by deprotonation of the thiol group. nih.gov For instance, the reaction of the sodium salt of MBT with benzyl (B1604629) halides in N,N-dimethylformamide at room temperature yields the corresponding 2-benzylsulfanyl derivatives. nih.gov

Conversely, N-alkylation can be achieved under specific conditions, though it is generally less common. The regioselective N-alkylation of 2-aminobenzothiazoles has been accomplished using benzylic alcohols as alkylating agents. rsc.org

| Reaction | Reagents | Product Type |

| S-Alkylation | Alkyl halide, Base | 2-Alkylthiobenzothiazole |

| N-Alkylation | Benzylic alcohol | 2-(N-Alkylamino)benzothiazole |

Aromatic Substitution Reactions

The benzothiazole ring system of 2-mercaptobenzothiazole can undergo electrophilic aromatic substitution reactions. wikipedia.orgeurekaselect.combenthamdirect.com The position of substitution is directed by the electron-donating nature of the nitrogen atom and the electron-withdrawing nature of the thiazole (B1198619) ring. Electrophilic substitution typically occurs at the para position (C6) relative to the nitrogen atom in the benzene (B151609) ring. wikipedia.org

This reactivity allows for the introduction of various functional groups onto the aromatic backbone, further expanding the range of accessible derivatives.

Redox Chemistry of the Thiol Group

The thiol group of 2-mercaptobenzothiazole is readily oxidized. eurekaselect.combenthamdirect.com Mild oxidation, for instance with hydrogen peroxide, iodine, or even air, leads to the formation of the corresponding disulfide, 2,2'-dithiobis(benzothiazole) (MBTS). wikipedia.orgresearchgate.net This disulfide is a key intermediate in the synthesis of sulfenamide derivatives. wikipedia.org

The oxidation process is a critical aspect of its chemical behavior and is relevant in various applications, including its role as a corrosion inhibitor and in rubber vulcanization. dtic.mil The oxidation is reversible, as the disulfide can be reduced back to the thiol. For example, cysteine can reduce MBTS back to MBT. researchgate.net Further oxidation of the thiol group can lead to the formation of sulfenic, sulfinic, and sulfonic acids, although these reactions are generally less common in synthetic applications. nih.gov

| Reactant | Oxidizing Agent | Product |

| 2-Mercaptobenzothiazole | Hydrogen Peroxide/Iodine/Air | 2,2'-Dithiobis(benzothiazole) |

Synthesis of Acrylic and Methacrylic Derivatives

Acrylic and methacrylic derivatives of 2-mercaptobenzothiazole have gained interest for their potential use as functional monomers in polymer chemistry. nih.govresearchgate.net The synthesis of these derivatives typically involves the reaction of the potassium or sodium salt of 2-mercaptobenzothiazole with a haloalkyl acrylate (B77674) or methacrylate (B99206). nih.gov

For example, 2-(2-benzothiazolylthio)ethyl acrylate can be synthesized by reacting 2-mercaptobenzothiazole with 2-chloroethyl acrylate in the presence of a base like sodium bicarbonate in dimethylformamide. nih.gov Another two-step approach involves first reacting 2-mercaptobenzothiazole with chloroethanol in the presence of potassium hydroxide and potassium iodide to form 2-(2-benzothiazolylthio)ethanol. mdpi.com This intermediate is then esterified with acryloyl chloride to yield the final acrylate derivative. mdpi.com Similarly, methacrylate derivatives can be prepared using the corresponding methacrylate reagents. mdpi.com

| Precursor | Reagent | Product |

| 2-Mercaptobenzothiazole | 2-Chloroethyl acrylate, Sodium bicarbonate | 2-(2-Benzothiazolylthio)ethyl acrylate |

| 2-Mercaptobenzothiazole | Chloroethanol, KOH, KI; then Acryloyl chloride | 2-(2-Benzothiazolylthio)ethyl acrylate |

| 2-Mercaptobenzothiazole | 2-Chloroethyl methacrylate | 2-(2-Benzothiazolylthio)ethyl methacrylate |

Formation of 1,3,4-Triazole Derivatives

The chemical architecture of 2-mercaptobenzothiazole serves as a valuable scaffold for the synthesis of more complex heterocyclic systems, such as triazoles. One established pathway to benzo google.comorganic-chemistry.orgthiazolo[2,3-c] google.comrsc.orgnih.govtriazole derivatives begins with 2-mercaptobenzothiazole (MBT). nih.gov This process involves the conversion of MBT into 2-hydrazinylbenzothiazole. nih.gov This intermediate can then undergo cyclization in the presence of a suitable one-carbon electrophile, like formic acid or formamide, to construct the triazole ring, yielding the final tricyclic product. nih.gov

Another approach involves the reaction of the 2-hydrazinylbenzothiazole intermediate with carbon disulfide to produce a sulfur-substituted triazole derivative. nih.gov Furthermore, substituted triazoles can be synthesized directly by reacting the hydrazine (B178648) intermediate with appropriate acid chlorides. nih.gov An alternative multi-step method uses an aldehyde followed by an oxidant. nih.gov

While the above methods focus on the 1,2,4-triazole (B32235) fused system, it is also possible to synthesize 1,2,3-triazole derivatives. This is achieved through a 1,3-dipolar cycloaddition reaction. The process starts with the S-propargylation of 2-mercaptobenzothiazole to form S-propargyl mercaptobenzothiazole. This alkyne-containing intermediate then reacts with an azide (B81097) (generated in situ from sodium azide and an α-halo ester or amide) in a "click reaction," typically catalyzed by copper(I), to yield the 1,4-disubstituted 1,2,3-triazole derivatives. nih.gov

Green Synthesis Techniques for Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of MBT derivatives to minimize environmental impact. A significant advancement is the use of water as a solvent, replacing toxic organic solvents. google.comrsc.orgrsc.org One such method describes the efficient synthesis of 2-mercaptobenzothiazoles from a disulfide and carbon disulfide, mediated by a metal sulfide (B99878), in water. rsc.orgrsc.org This reaction proceeds with good to excellent yields and is based on a proposed metal sulfide–disulfide dynamic interchange reaction. In this process, the metal sulfide not only cleaves the S–S bond of the disulfide but also activates the carbon disulfide. rsc.orgrsc.org

Another environmentally friendly approach avoids the use of transition metals. An efficient, metal-free synthesis of various 2-mercaptobenzothiazole derivatives has been developed using a tandem reaction between o-haloanilines and carbon disulfide. organic-chemistry.org This reaction is promoted by the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and uses toluene as the solvent, proceeding under milder conditions than traditional methods. organic-chemistry.org

The synthesis of 1,2,3-triazole derivatives via the "click reaction" can also be performed under green conditions. The use of a water/t-butanol solvent system for the cycloaddition reaction represents a more environmentally benign protocol compared to traditional methods that often rely on harsher solvents. nih.gov

Synthesis of N-cyclohexyl acetamide (B32628) derivatives

The synthesis of acetamide derivatives of 2-mercaptobenzothiazole enhances its chemical diversity. A common strategy involves a two-step process. First, 2-mercaptobenzothiazole is reacted with chloroacetyl chloride to produce an key intermediate, 2-(benzo[d]thiazol-2-ylthio)acetyl chloride. nih.govacs.org This reactive intermediate is then treated with a variety of amines to form the final amide products. nih.govacs.org

For the specific synthesis of N-cyclohexyl acetamide derivatives, the intermediate is reacted with cyclohexylamine. researchgate.net This reaction typically proceeds by refluxing the components, sometimes in the presence of a base like potassium bicarbonate or in a solvent such as toluene, to yield 2-(benzo[d]thiazol-2-ylthio)-N-cyclohexylacetamide. researchgate.net The structures of these synthesized compounds are routinely confirmed using spectroscopic methods like IR and NMR. nih.govresearchgate.net

Table 1: Synthesis of N-substituted Acetamide Derivatives of 2-Mercaptobenzothiazole

| Intermediate 1 | Intermediate 2 | Final Product | Reference |

|---|---|---|---|

| 2-Mercaptobenzothiazole | Chloroacetyl chloride | 2-(Benzo[d]thiazol-2-ylthio)acetyl chloride | nih.gov, acs.org |

| 2-(Benzo[d]thiazol-2-ylthio)acetyl chloride | Cyclohexylamine | 2-(Benzo[d]thiazol-2-ylthio)-N-cyclohexylacetamide | researchgate.net |

| 2-(Benzo[d]thiazol-2-ylthio)acetyl chloride | Various aryl/heterocyclic amines | 2-Mercaptobenzothiazole acetamide derivatives 2(a-j) | nih.gov |

Reaction Mechanism Elucidation in Synthesis

The industrial synthesis of 2-mercaptobenzothiazole, typically from aniline, carbon disulfide, and sulfur at high temperatures and pressures, is a complex process involving numerous intermediates and side reactions. nih.govacs.orgwikipedia.org Elucidating the reaction mechanism is crucial for process optimization and byproduct control.

Identification of Key Intermediates (e.g., N,N-diphenylthiourea, N-phenyl-2-benzothiazolamine)

The synthesis of MBT does not proceed in a single step but through a cascade of reactions involving several key intermediates. google.com Research has identified two groups of intermediates: a desired group that leads to the formation of MBT and an undesired group that results in byproducts like tar. nih.govacs.org

Byproduct Formation and Control Strategies

A significant challenge in the industrial production of MBT is the formation of unwanted byproducts, which can reduce the yield and purity of the final product. The most abundant byproduct is often 1,3-benzothiazole (BT). nih.govacs.org Other undesired byproducts can react further to form a complex, high-molecular-weight substance referred to as tar . nih.govacs.org

Control over byproduct formation is essential for an efficient industrial process. One key strategy involves careful management of the reaction temperature profile. It has been shown that maintaining the initial reaction temperature at or below 150°C favors the formation of the key intermediate thiocarbanilide (B123260) while minimizing its decomposition. google.com A subsequent, higher temperature stage is then required for the conversion to MBT. An improved process utilizes a specific temperature profile, heating first to ≤150°C, then to 150-170°C, and finally to a higher temperature, which can improve the yield and reduce byproducts. google.com Controlling the reaction time is also critical, as prolonged reaction can lead to the decomposition of the desired MBT product into undesirable intermediates. google.com

Mathematical Modeling of Batch Production Processes

To better understand and optimize the industrial batch production of MBT, researchers have developed comprehensive mathematical models. nih.govacs.org These models consist of a system of differential and algebraic equations (DAEs) that describe the dynamic behavior of the process. nih.govacs.org The model incorporates the main reaction pathways, including the formation of key intermediates (DPTU, ABT) and the generation of byproducts (BT, tar). nih.govacs.org

The development of such a model involves several steps:

Formulation: Defining the set of ordinary differential and algebraic equations based on the known reaction mechanism and physical-chemical principles. nih.govacs.org The model for MBT production can contain numerous equations and time-varying variables. nih.gov

Parameter Estimation: Determining the values of unknown parameters in the model, which can be challenging due to the non-convex nature of the problem and the lack of extensive industrial data. Statistical techniques and multiple-starting-point strategies are employed to find optimal parameter values. nih.govresearchgate.net

Model Validation: Evaluating the predictive power and generalizability of the model using independent experimental or industrial data. nih.govresearchgate.net

These mathematical models serve as powerful tools for process simulation, optimization, and control, helping to improve yield, ensure safety, and reduce the reliance on operator experience in managing the complex reaction conditions. nih.govacs.org

Mechanistic Investigations of 2 Mercaptobenzothiazole Interactions

Corrosion Inhibition Mechanisms

Potassium 2-mercaptobenzothiazole (B37678) is recognized as a highly effective corrosion inhibitor for a variety of metals, including copper, steel, and aluminum alloys. csic.esresearchgate.netnargesgoudarzi.com Its protective action is not limited to a single pathway; it functions as a mixed-type inhibitor, meaning it concurrently suppresses both the anodic and cathodic reactions that drive the corrosion process. nargesgoudarzi.comresearchgate.net The fundamental mechanism involves the formation of a protective film on the metal surface, which acts as a physical and electrochemical barrier against the corrosive environment. This layer is established through the adsorption of the 2-mercaptobenzothiazole molecules. nargesgoudarzi.com

Adsorption Processes on Metal Surfaces

The cornerstone of the inhibitory action of Potassium 2-mercaptobenzothiazole is the adsorption of the MBT anion onto the metallic substrate. This process can occur through chemical and physical interactions, leading to the formation of a stable, passivating film. The nature of this adsorption is influenced by the specific metal, the environmental conditions, and the concentration of the inhibitor.

Chemical adsorption, or chemisorption, is a primary mechanism by which 2-mercaptobenzothiazole mitigates corrosion. This process involves the formation of coordinate covalent bonds between the inhibitor molecule and the metal surface atoms. The MBT molecule contains several heteroatoms—specifically, nitrogen and sulfur—that serve as active centers for this interaction. csic.es

Research indicates that the MBT molecule typically bonds to metal surfaces through its exocyclic sulfur atom and the nitrogen atom, while the endocyclic sulfur atom is not involved in the bonding. researchgate.net On copper surfaces, for instance, this interaction leads to the formation of a stable Cu(I)MBT polymeric complex. researchgate.netacs.orgdntb.gov.ua This chemisorbed layer is robust and effectively passivates the surface.

The adsorption behavior of MBT on various metals has been found to align with established adsorption isotherm models, such as the Langmuir and Temkin isotherms, which describe the relationship between the inhibitor concentration in the solution and the extent of surface coverage. researchgate.netnargesgoudarzi.comresearchgate.net Theoretical studies using Density Functional Theory (DFT) have corroborated experimental findings, confirming the strong binding strength between the MBT molecule and metal surfaces, which facilitates the formation of a protective layer. csic.es

In addition to chemisorption, physical adsorption can contribute to the inhibitory film. This type of interaction is generally weaker and involves electrostatic forces. In acidic environments, the MBT molecule can become protonated at its nitrogen atom. researchgate.net If the metal surface holds a net negative charge at the corrosion potential, an electrostatic attraction occurs between the positively charged protonated inhibitor and the negatively charged surface. researchgate.net

Under specific conditions, 2-mercaptobenzothiazole molecules can spontaneously organize on a metal surface to form a highly ordered, densely packed film known as a self-assembled monolayer (SAM). researchgate.net These SAMs are formed through the chemical interaction between the sulfur anchoring group of the MBT molecule and the metal substrate. bwise.kr

The resulting monolayer acts as a significant barrier, blocking active sites and impeding the transfer of charge necessary for corrosion reactions to proceed. researchgate.net The quality and effectiveness of the SAM are dependent on various factors, including the solvent used for deposition and the nature of the substrate. researchgate.netmdpi.com For example, SAMs formed on gold electrodes have been shown to decrease the rate of heterogeneous electron transfer for redox species by several orders of magnitude, demonstrating their exceptional barrier properties. researchgate.net

The interaction between 2-mercaptobenzothiazole and a metal surface is highly sensitive to the surface's energetic and crystallographic properties. The electronic structure of the metal itself plays a decisive role in the strength and nature of the adsorption. researchgate.net

Furthermore, the orientation of the adsorbed molecules can differ depending on the specific metal. It has been suggested that MBT adsorbs in a flat orientation on silver surfaces, while adopting a more perpendicular stance on gold. researchgate.net The crystallographic orientation of the metal substrate also has a profound impact. Studies on single-crystal Cu(111) surfaces revealed that the adsorption of MBT can result in the formation of a highly ordered Moiré pattern. acs.orgnih.gov This specific, well-ordered structure provides superior protection against oxidation compared to a less-ordered monolayer formed at room temperature. nih.gov

Electrochemical Inhibition Phenomena

The adsorption of 2-mercaptobenzothiazole onto a metal surface directly impacts the electrochemical reactions that define corrosion. As a mixed-type inhibitor, it effectively slows down both the rate of metal dissolution (the anodic reaction) and the rate of the corresponding reduction reaction (the cathodic reaction, such as oxygen reduction or hydrogen evolution). nargesgoudarzi.comresearchgate.net

This dual action is achieved as the adsorbed protective layer physically blocks the active sites on the metal surface where these reactions would otherwise occur. nargesgoudarzi.com Electrochemical measurement techniques, such as Electrochemical Impedance Spectroscopy (EIS), provide clear evidence of this inhibition. The presence of MBT in a corrosive solution leads to a significant increase in the charge transfer resistance (Rct) at the metal-solution interface. researchgate.netresearchgate.net This increased resistance signifies a slower rate of charge transfer and, consequently, a reduced corrosion rate. Studies have demonstrated that a SAM of MBT can lower the heterogeneous electron-transfer rate by several orders of magnitude, underscoring its potent electrochemical inhibition effect. researchgate.net

Retardation of Anodic Reactions

This compound functions as an effective corrosion inhibitor by retarding anodic reactions, which are the processes of metal dissolution. The mechanism primarily involves the adsorption of the MBT molecule onto the metal surface. This adsorption can occur through the sulfur atoms of the thiol group and the nitrogen atom in the heterocyclic ring, which form coordinate bonds with the metal atoms. This process creates a protective film on the metal surface. nih.gov

This adsorbed layer acts as a physical barrier, blocking the active sites where metal dissolution would typically occur. nih.gov In acidic solutions, such as hydrochloric acid, MBT has been shown to significantly inhibit the active dissolution of metals like copper. researchgate.net The pre-adsorption of MBT can effectively block the formation of soluble metal-ion complexes, thereby slowing the rate of corrosion. researchgate.net Studies on copper have shown that MBT can form a layer of thiolate (Cu–S) adsorbate or a more complex protective film on the surface. nih.gov The presence of MBT leads to a discernible decrease in the anodic branches of polarization curves, which is a clear indicator of the retardation of the metal dissolution reaction. nih.gov

Retardation of Cathodic Reactions

In addition to its effect on anodic reactions, 2-mercaptobenzothiazole also impedes cathodic reactions, such as hydrogen evolution in acidic environments. This dual action classifies it as a mixed-type inhibitor. nih.gov The adsorbed layer of MBT on the metal surface not only hinders metal dissolution but also interferes with the processes that occur at the cathode.

Synergistic Effects with Co-inhibitors (e.g., Benzotriazole (B28993), Phosphates)

The corrosion inhibition efficiency of 2-mercaptobenzothiazole can be significantly enhanced when used in combination with other inhibitors, a phenomenon known as synergism. A notable example is its combination with benzotriazole (BTAH) for the protection of copper and its alloys. When compounded, MBT and BTAH improve the inhibitory effect on both the anodic and cathodic electrochemical processes, providing a more robust and comprehensive corrosion protection than either inhibitor could achieve alone. nih.gov

Influence of Environmental Conditions (pH, Temperature, Electrolyte Composition) on Inhibition Efficiency

The effectiveness of 2-mercaptobenzothiazole as a corrosion inhibitor is subject to various environmental factors, including pH, temperature, and the chemical makeup of the electrolyte. The pH of the solution is particularly critical as it influences the chemical state of the MBT molecule. mst.dk MBT has a pKa of approximately 7.0; for certain applications like intercalation into layered double hydroxides, the pH must be sufficiently above this value to ensure the molecule is in its deprotonated, anionic form. researchgate.net In aqueous solutions, the stability of MBT is also affected by pH and the presence of ions like iron; it is generally stable in neutral or alkaline conditions but can be reduced in acidic environments. mst.dk

Temperature also plays a role in the inhibition process. Studies on benzothiazole (B30560) derivatives have shown that inhibition efficiency can remain high across a range of temperatures, indicating good thermal stability for the protective film. ijcsi.pro In some cases, a slight increase in surface coverage has been observed at elevated temperatures, suggesting enhanced adsorption of the inhibitor molecules. ijcsi.pro

The concentration of the inhibitor in the electrolyte is a key determinant of its efficiency. As shown in the table below, which is based on data for 2-MBT in a 0.5 M HCl solution, the inhibition efficiency generally increases with the concentration of the inhibitor up to an optimal point. nih.gov

| Concentration of 2-MBT (M) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (IE %) |

|---|---|---|

| 0.0 (Blank) | 144.1 | - |

| 0.00001 | 100.9 | 29.9 |

| 0.00005 | 79.3 | 45.0 |

| 0.00010 | 43.2 | 70.0 |

| 0.00050 | 31.7 | 78.0 |

| 0.00100 | 27.4 | 81.0 |

Data derived from research on Al-Ti alloys in HCl solution. nih.gov

Mechanistic Role in Polymer Vulcanization

2-Mercaptobenzothiazole and its derivatives are cornerstone chemicals in the rubber industry, where they play a crucial role in the vulcanization process. Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between individual polymer chains.

Role as a Vulcanization Accelerator and Catalyst

One of the primary industrial uses of 2-mercaptobenzothiazole is as a vulcanization accelerator. atamankimya.comwikipedia.org Its introduction into rubber formulations allows the sulfur vulcanization process to proceed more rapidly, at lower temperatures, and with greater efficiency. wikipedia.org This results in a vulcanized product with improved physical properties, such as enhanced strength and better aging characteristics. atamankimya.comwikipedia.org

MBT functions as a catalyst in the complex series of reactions that constitute vulcanization. It reacts with sulfur and an activator, most commonly zinc oxide, to form an activated complex. mst.dkresearchgate.net This complex is the key chemical entity that initiates the cross-linking. The use of accelerators like MBT is essential for modern rubber production, and a variety of accelerators have been developed from it. For instance, sulfenamide (B3320178) accelerators, which are reaction products of MBT and various amines, are widely used in the tire industry due to their desirable combination of delayed action (scorch safety) and fast cure rates. lusida.com

Interaction with Polymer Chains and Cross-linking Processes

The mechanism of accelerated sulfur vulcanization involves a series of steps where the accelerator plays a central role. Initially, the accelerator (MBT), sulfur, and activators (zinc oxide and stearic acid) react to form an accelerator-sulfur complex. mst.dkresearchgate.net This activated complex is the sulfurating agent.

This active complex then reacts with the rubber polymer chains, such as the polyisoprene chains in natural rubber. It attaches sulfur atoms to the polymer backbone, forming pendent polysulfidic groups. researchgate.net In the final stage of vulcanization, these pendent groups react with adjacent polymer chains to form stable sulfidic cross-links (C-Sₓ-C). mst.dk These cross-links transform the collection of individual, tangled polymer chains into a single, three-dimensional network. This network structure is what gives the vulcanized rubber its characteristic elasticity, resilience, and resistance to deformation. diva-portal.org The density and type (monosulfidic, disulfidic, or polysulfidic) of these cross-links, which are influenced by the accelerator system, determine the final mechanical properties of the rubber product. lusida.com

Study of MBT as a Model Compound for Vulcanization Chemistry

2-Mercaptobenzothiazole (MBT) is a primary accelerator used in the rubber industry, and its chemical behavior is fundamental to understanding the vulcanization process. To elucidate the complex reactions that occur during the sulfur vulcanization of rubber, scientists often use model compounds that mimic the structure of polyisoprene, the main component of natural rubber. The use of these simpler molecules allows for a more detailed analysis of reaction intermediates and products. researchgate.net

One such model compound is 2,3-dimethyl-2-butene (B165504) (TME), which represents the basic reactive unit in polyisoprene. researchgate.net Studies using TME in conjunction with MBT, sulfur, and activators like zinc oxide have provided significant insights into the vulcanization mechanism. researchgate.netresearchgate.net Research has shown that in the presence of sulfur, MBT and zinc oxide react to form bis(2-mercaptobenzothiazole)zinc(II) [Zn(mbt)2], which is a key step for vulcanization to proceed. researchgate.net Without sulfur, no crosslinking occurs even if the zinc complex is formed. researchgate.net

Another model compound, diphenylmethane (B89790) (DPM), which contains α-methylenic hydrogen adjacent to aromatic double bonds, has also been employed to study the accelerating effect of MBT. kglmeridian.com This model has proven effective in clarifying the mechanism of acceleration by MBT in a clearer way than more complex olefin models. kglmeridian.com The reactions involving MBT, sulfur, and these model compounds have demonstrated that MBT participates in a series of reactions that ultimately lead to the formation of sulfur crosslinks between polymer chains, which gives rubber its desired elasticity and strength. kglmeridian.com The process is considered autocatalytic, where MBT is consumed and then regenerated during the formation of crosslinks. researchgate.net

| Model Compound | Key Findings in MBT-Accelerated Vulcanization Studies |

| 2,3-Dimethyl-2-butene (TME) | Used as a model for polyisoprene. researchgate.net In the presence of sulfur, MBT and ZnO form bis(2-mercaptobenzothiazole)zinc(II) [Zn(mbt)2], which initiates vulcanization. researchgate.net No crosslinking occurs without sulfur. researchgate.net |

| Squalene | Considered a more realistic model for polyisoprene. researchgate.net The formation of crosslinks is accompanied by the release of 2-mercaptobenzothiazole, mirroring the process in polyisoprene. researchgate.net |

| Diphenylmethane (DPM) | An excellent model for studying the mechanism of acceleration due to its α-methylenic hydrogens. kglmeridian.com Helped to clearly elucidate the accelerating effect of MBT. kglmeridian.com |

Chemical Reactivity and Transformation Pathways

The chemical versatility of 2-mercaptobenzothiazole is largely dictated by its benzothiazole core and, most significantly, its reactive thiol group. This functionality allows MBT to participate in a variety of chemical transformations, including oxidation, complexation with metal ions, and other reactions central to its industrial applications.

A primary and well-documented reaction of 2-mercaptobenzothiazole is its oxidation to form 2,2'-dithiobis(benzothiazole) (B116540), also known as dibenzothiazole disulfide (MBTS). nih.govacs.org This transformation is significant as MBTS is also a widely used vulcanization accelerator. The oxidation involves the coupling of two MBT molecules at their thiol groups to form a disulfide bond. nih.gov

This oxidation can be achieved using various oxidizing agents, including hydrogen peroxide, hypochlorous acid, and iodine. nih.govacs.org For instance, the oxidation of MBT using hydrogen peroxide, catalyzed by phosphotungstic acid, has been developed as a clean synthesis method for MBTS, achieving high conversion and selectivity. acs.org Another novel method utilizes a chemical looping system where MBT is solubilized in a sodium carbonate solution and then oxidized by hydrogen peroxide, allowing for the complete recycling of the mother liquor and generating no salt-containing wastewater. rsc.org

The formation of MBTS is a critical step in some proposed mechanisms of vulcanization and in the context of allergic contact dermatitis, where MBT is a known allergen. nih.govnih.gov It is hypothesized that MBT is first oxidized to MBTS, which then reacts with sulfhydryl groups on proteins to form mixed disulfides, a process known as haptenation. nih.govacs.orgnih.gov

2-Mercaptobenzothiazole is an effective corrosion inhibitor, particularly for copper and its alloys. nih.gov Its protective action stems from its ability to react with copper ions to form a stable, insoluble complex on the metal surface. This complex acts as a barrier, preventing the corrosive environment from reaching the copper. researchgate.netresearchgate.net

Electrochemical and surface analysis studies, such as X-ray photoelectron spectroscopy (XPS), have shown that MBT adsorbs onto the copper surface through chemical bonds between copper(I) cations and both the exocyclic sulfur and the nitrogen atoms of the benzothiazole ring. researchgate.netresearchgate.net This results in the formation of a polymeric film, denoted as [Cu(I)MBT]n, which passivates the surface. researchgate.netnih.gov

The interaction is complex and can involve different steps, including the initial dissolution of copper, preferential adsorption of MBT, and the synergistic growth of the protective film. nih.govrsc.org In some systems, MBT works in concert with other inhibitors like benzotriazole (BTAH) to form a denser, bilayer protective film, significantly enhancing corrosion resistance. nih.govrsc.org Density functional theory (DFT) calculations have further explored the adsorption mechanisms, suggesting that the thione form of MBT can adsorb more stably on the copper surface than the thiol form. researchgate.net

| Metal Ion | Interaction with MBT | Resulting Complex/Film | Application |

| Copper (Cu) | Forms chemical bonds via exocyclic sulfur and nitrogen atoms. researchgate.net | A protective, polymeric film of [Cu(I)MBT]n. researchgate.net | Corrosion inhibition for copper and its alloys. nih.gov |

| Zinc (Zn) | Reacts with MBT, often in the presence of an activator like lauric acid. | Forms bis(2-mercaptobenzothiazole)zinc(II) [Zn(mbt)2]. researchgate.net | Key active species in rubber vulcanization. researchgate.net |

The thiol (-SH) group is the most critical functional group in 2-mercaptobenzothiazole, governing its characteristic reactivity. nih.govacs.org This group is responsible for the tautomerism between the thiol and thione forms, although it exists predominantly in the thione form in the solid state. The reactivity of this group is central to all the applications discussed.

In vulcanization chemistry, the thiol group is the site of reaction with sulfur and rubber molecules, facilitated by activators, to form the sulfur crosslinks. kglmeridian.com The initial step often involves the reaction of the thiol group to form active sulfurating agents. researchgate.net

In oxidation reactions, the thiol group is readily oxidized to form the disulfide bond of MBTS. nih.govacs.org This reactivity is also the basis for its role in haptenation, where it is believed to form mixed disulfides with cysteine residues in proteins, which can trigger an immune response. nih.govnih.gov

Furthermore, in its role as a corrosion inhibitor for copper, the deprotonated thiol group (thiolate) and the nitrogen atom are directly involved in coordinating with copper ions to form the protective surface film. researchgate.netresearchgate.net The ability of the thiol group to lose a proton and form a thiolate anion makes it an excellent ligand for metal ions. This wide-ranging reactivity underscores the thiol group's central importance to the chemical behavior of MBT. nih.gov

Advanced Applications of 2 Mercaptobenzothiazole and Its Derivatives in Industrial and Materials Science

Applications in Rubber Technology Research

MBT is a cornerstone of the rubber industry, primarily serving as a vulcanization accelerator. mst.dk Its use allows for vulcanization with less sulfur and at lower temperatures, which enhances the final product's strength. atamankimya.comwikipedia.org The resulting vulcanizates typically exhibit a low modulus but maintain good aging properties. atamankimya.com

Enhancing Mechanical Properties and Durability of Rubber Components

The incorporation of 2-mercaptobenzothiazole (B37678) and its derivatives as accelerators in rubber compounding significantly improves the mechanical strength and durability of rubber products. irowater.com This enhancement is crucial for the manufacturing of items such as tires, belts, and footwear. irowater.com Research indicates that the use of MBT and its derivatives leads to a more robust rubber matrix, capable of withstanding greater stress and environmental degradation. atamankimya.com The determination of MBT content in cured rubber is a key quality control measure to assess the potential release of the substance, especially in products with prolonged human contact. antpedia.com

Role in Specific Rubber Types (e.g., butyl rubber, latex)

2-Mercaptobenzothiazole demonstrates versatility as a vulcanization accelerator across various types of rubber. irowater.com It is effective for both natural and synthetic rubbers that are typically vulcanized with sulfur. irowater.com For specific applications, MBT is often used in combination with other accelerators. irowater.com

Butyl Rubber: In the case of butyl rubber, 2-mercaptobenzothiazole is used in conjunction with dithiothiuram and bismuth dithiocarbamate (B8719985) to act as an effective vulcanization accelerator. irowater.com

Latex: For latex applications, MBT is frequently combined with dithiocarbamates. irowater.com Its zinc salt is specifically used as a secondary accelerator in the vulcanization of latex foam. wikipedia.org When paired with diethyldithiocarbamate (B1195824) diethylamine, it can facilitate vulcanization at room temperature. irowater.com

| Rubber Type | Co-accelerator(s) Used with 2-Mercaptobenzothiazole | Application Note |

| Butyl Rubber | Dithiothiuram, Bismuth dithiocarbamate | Used as a vulcanization accelerator system. irowater.com |

| Latex | Dithiocarbamates | Often used in combination for general latex processing. irowater.com |

| Latex Foam | Zinc salt of MBT | Acts as a secondary accelerator. wikipedia.org |

| Room Temperature Vulcanization | Diethyldithiocarbamate diethylamine | Enables vulcanization without the need for heat. irowater.com |

Research into Alternative Accelerators for Sustainable Rubber Processing

The synthesis and study of novel derivatives of 2-mercaptobenzothiazole are ongoing, with a focus on developing more sustainable and efficient rubber processing technologies. mdpi.com Research into the solubility of MBT salts with various amines, for instance, is crucial for their potential industrial application in creating sustainable materials. researchgate.net These new compounds are being explored as functional monomers with wide-ranging applications in polymer chemistry. mdpi.com The goal is to create accelerators that are not only effective but also have a reduced environmental impact.

Metal Treatment and Surface Science

Beyond its role in the rubber industry, 2-mercaptobenzothiazole and its derivatives are valuable in the field of metal treatment and surface science, primarily as corrosion inhibitors and electroplating additives. atamankimya.comirowater.com

Use as Metal Deactivators

Metal deactivators are additives used to stabilize fluids by sequestering metal ions that can catalyze oxidation. wikipedia.org 2-Mercaptobenzothiazole is an effective corrosion inhibitor for copper and its alloys. wikipedia.orgirowater.comirowater.com It functions by forming a protective layer on the metal surface, thus preventing corrosion. researchgate.net This property is particularly useful in cooling systems that contain copper components, where MBT can be added to the water to prevent copper corrosion. irowater.com Research has shown that even in complex environments like ionic liquids, MBT can significantly reduce the corrosion rate of metals such as copper and zinc. researchgate.net Studies have also investigated the synergistic effects of MBT with other compounds to enhance corrosion protection on various alloys. researchgate.netnih.gov

Applications in Electroplating (e.g., copper brightener)

In the field of electroplating, 2-mercaptobenzothiazole is utilized as a brightener, particularly in copper sulfate (B86663) baths. wikipedia.orgchoiceorg.com It helps to produce a bright and level copper plating. irowater.com The typical concentration for this application is between 0.05 and 0.10 g/L. irowater.com It can also be used as a brightener in cyanide silver plating, where its addition increases the cathode polarization, resulting in a bright silver layer. irowater.com Studies on laser-assisted electroless copper plating have shown that an appropriate amount of MBT can improve the quality of the copper coating and speed up the plating process. rsc.org Further research has demonstrated that a composite passivation film of benzotriazole (B28993) and MBT can significantly improve the corrosion resistance of electroplated copper coatings. nih.govnih.gov

| Application | Metal | Function | Typical Concentration |

| Bright Copper Plating | Copper | Brightener, Leveling Agent | 0.05-0.10 g/L irowater.com |

| Cyanide Silver Plating | Silver | Brightener | 0.5 g/L irowater.com |

| Electroless Copper Plating | Copper | Improves Coating Quality, Accelerates Plating | Varies rsc.org |

| Composite Passivation | Copper | Enhances Corrosion Resistance | N/A nih.govnih.gov |

Research on Corrosion Inhibitors in Diverse Industrial Systems

2-Mercaptobenzothiazole (MBT) and its salts, such as sodium 2-mercaptobenzothiazole, are extensively researched and utilized as effective corrosion inhibitors in a variety of industrial settings, including metalworking fluids and cooling systems. connectchemicals.comhoochemtec.com Their efficacy stems from their ability to adsorb onto metal surfaces, forming a protective layer that mitigates corrosive processes. nargesgoudarzi.comcolab.ws

In acidic environments, such as those found in certain industrial cleaning processes, MBT has demonstrated significant inhibitory effects on the corrosion of 316 stainless steel. nargesgoudarzi.comresearchgate.net Studies using weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) have shown that MBT acts as a mixed-type inhibitor, retarding both anodic and cathodic reactions. nargesgoudarzi.comresearchgate.net The inhibitor's efficiency increases with its concentration, and the adsorption of MBT molecules onto the steel surface follows the Temkin adsorption isotherm. nargesgoudarzi.com

For copper and its alloys, which are prevalent in cooling systems and heat exchangers, 2-mercaptobenzothiazole is a particularly effective corrosion inhibitor, especially in chloride-containing solutions. colab.wsnih.govirowater.com Electrochemical studies have revealed that MBT functions as a mixed-type inhibitor for copper, with its protective layer thickness estimated to be around 1.5 ± 0.5 nm. colab.ws The adsorption process involves both the nitrogen and the exocyclic sulfur atoms of the MBT molecule. colab.ws Sodium 2-mercaptobenzothiazole is also commonly used in antifreeze and coolant formulations to protect yellow metals. connectchemicals.comgoogle.com

The application of MBT as a corrosion inhibitor extends to being a component in "smart" self-healing and anticorrosion coatings. nih.gov These advanced coatings can release the inhibitor in response to corrosive stimuli, providing long-term protection for the underlying metal substrate. nih.gov

Table 1: Research Findings on 2-Mercaptobenzothiazole as a Corrosion Inhibitor

| Industrial System | Metal | Key Findings | Citations |

| Acidic Media | 316 Stainless Steel | Acts as a mixed-type inhibitor; efficiency increases with concentration; adsorption follows Temkin isotherm. | nargesgoudarzi.comresearchgate.net |

| Chloride Solution | Copper | Forms a protective layer ~1.5 nm thick; adsorption involves N and exocyclic S atoms; acts as a mixed-type inhibitor. | colab.ws |

| Cooling Systems | Copper and Copper Alloys | Effective corrosion inhibitor for yellow metals. | hoochemtec.comirowater.comatamankimya.com |

| Metalworking Fluids | Various Metals | Prevents rust and corrosion on metal surfaces. | hoochemtec.com |

| Antifreeze/Coolants | Yellow Metals | Sodium salt is a common corrosion inhibitor. | connectchemicals.comgoogle.com |

Advanced Materials and Polymer Science

The unique chemical structure of 2-mercaptobenzothiazole and its derivatives has led to their exploration and application in the field of advanced materials and polymer science. These compounds serve as versatile building blocks and additives for creating polymers with tailored properties.

Development of Photoinitiators for Polymer Materials

2-Mercaptobenzothiazole and its derivatives have been investigated as components in photoinitiating systems for radical polymerization. atamankimya.comwikipedia.orgmdpi.com They can act as co-initiators, particularly in three-component systems, enhancing the efficiency of polymerization when exposed to light. researchgate.net For instance, heteroaromatic thiols like MBT have been shown to be effective co-initiators for Type II photoinitiators such as camphorquinone (B77051) and isopropylthioxanthone, with efficiencies comparable to aromatic amines. mdpi.comresearchgate.net The mechanism often involves the donation of a hydrogen atom from the thiol to an excited state of the primary photoinitiator, generating a reactive radical that initiates the polymerization chain reaction. researchgate.netvot.pl Acrylate (B77674) and methacrylate (B99206) derivatives of 2-mercaptobenzothiazole have been synthesized and are considered potential photoinitiators for the radical polymerization of various acrylate monomers. mdpi.commdpi.comresearchgate.net

Modification of Polymers to Enhance Properties

Incorporating 2-mercaptobenzothiazole or its derivatives into polymer matrices can significantly enhance their physical and mechanical properties. kuraray.com For example, the addition of complex fillers containing nano-CuO and 2-mercaptobenzothiazole to ultrahigh molecular weight polyethylene (B3416737) (UHMWPE) has been shown to improve its deformation and strength properties. bohrium.com Specifically, compressive stress and Shore D hardness were observed to increase. bohrium.com This improvement is attributed to the complex effect of the fillers within the polymer matrix. bohrium.com The introduction of MBT can also reduce the friction coefficient and wear rate of UHMWPE, transforming the wear mechanism from adhesive to fatigue wear through the formation of protective secondary structures. researchgate.net

Synthesis of Lanthanide Mercaptothiazolate Luminescent Complexes

Derivatives of 2-mercaptobenzothiazole have been utilized as ligands in the synthesis of luminescent lanthanide complexes. researchgate.netresearchgate.net These complexes, which can incorporate other ligands like 1,10-phenanthroline, exhibit interesting photophysical properties. researchgate.net The development of such complexes is part of a broader effort to create novel luminescent materials with potential applications in areas like sensing and optoelectronics. rsc.orgyoutube.com The synthesis of these materials often involves preparing the lanthanide complexes within a host matrix, such as crosslinked protein crystals, to control their structure and properties. rsc.org

Use as Additives in Photographic Emulsions

2-Mercaptobenzothiazole and its derivatives have found application as additives in photographic materials. researchgate.netresearchgate.netresearchgate.net In this context, they can function as antifoggants or stabilizers in photographic emulsions. Their role is to control the formation of silver halide crystals and prevent the development of unexposed grains, thereby improving the quality and stability of the photographic image.

Chemical Synthesis and Industrial Intermediate Roles

2-Mercaptobenzothiazole is a crucial intermediate in the chemical industry, primarily known for its role in the production of other important compounds. researchgate.netresearchgate.net One of its most significant applications is as a precursor in the synthesis of other thiazole-based vulcanization accelerators for the rubber industry. google.com The industrial synthesis of MBT itself is typically achieved through the high-temperature reaction of aniline (B41778), carbon disulfide, and sulfur under pressure. wikipedia.orgnih.gov More recent and efficient synthesis strategies involve a tandem reaction of o-haloanilines and carbon disulfide promoted by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org

Beyond its role in the rubber industry, MBT serves as a starting material for the synthesis of a variety of other chemicals. researchgate.netscribd.comaip.org For example, it is used in the production of certain pesticides. nih.gov Its versatile reactivity allows for the creation of a wide range of derivatives with diverse applications. researchgate.netaip.org

Building Block for Organic Compounds (e.g., pesticides, dyes)

2-Mercaptobenzothiazole (MBT) serves as a crucial starting material or intermediate in the synthesis of a variety of organic compounds, notably pesticides and dyes. The reactivity of its thiol group allows for the attachment of diverse functional groups, leading to molecules with specific biological or chromophoric properties.

In the agrochemical industry, MBT is a precursor for certain fungicides and herbicides. irowater.com For instance, 2-(Thiocyanomethylthio)benzothiazole, a derivative of MBT, is recognized as a potent contact fungicide used to protect economically important crops like cotton, corn, and barley. nih.gov Furthermore, MBT is a key intermediate in the production of the herbicide mefenacet. irowater.comirowater.com The synthesis of these pesticides often involves the nucleophilic substitution reaction at the sulfur atom of the MBT molecule. The potassium salt of MBT, Potassium 2-mercaptobenzothiazole, is particularly useful in these syntheses as it provides a readily available thiolate anion for reaction with electrophiles.

The benzothiazole (B30560) structure inherent in MBT is also a component of some specialized dyes. researchgate.net The extended conjugated system of the benzothiazole ring can be modified and extended through chemical reactions to create molecules that absorb light in the visible spectrum, a fundamental characteristic of dyes. nih.gov

Table 1: Examples of Organic Compounds Derived from 2-Mercaptobenzothiazole

| Compound Class | Specific Example | Application | Reference |

|---|---|---|---|

| Pesticides | 2-(Thiocyanomethylthio)benzothiazole | Contact Fungicide | nih.gov |

| Pesticides | Mefenacet | Herbicide | irowater.comirowater.com |

| Dyes | Various Benzothiazole Dyes | Colorants | researchgate.netnih.gov |

Role in Modified Julia Olefination Reactions

The Modified Julia Olefination is a powerful and widely used chemical reaction in organic synthesis for creating carbon-carbon double bonds (alkenes), which are fundamental structures in many complex molecules, including natural products and pharmaceuticals. 2-Mercaptobenzothiazole has become a central component in a modern variation of this reaction, often referred to as the Julia-Kocienski olefination. researchgate.netbenthamdirect.comeurekaselect.comuq.edu.auorganic-chemistry.org

In this reaction, the MBT moiety is first oxidized to a benzothiazolyl sulfone (BT-sulfone). This BT-sulfone is then reacted with a base to form a carbanion, which subsequently adds to a carbonyl compound (an aldehyde or ketone). The resulting intermediate spontaneously undergoes a rearrangement and elimination process, known as a Smiles rearrangement, to form the desired alkene with high selectivity, often favoring the more stable E-isomer (trans-alkene). wikipedia.orgalfa-chemistry.com

The key advantages of using the benzothiazolyl sulfone derived from MBT include:

One-Pot Procedure: The reaction can often be carried out in a single reaction vessel, simplifying the experimental setup. organic-chemistry.orgalfa-chemistry.com

Mild Conditions: The reaction proceeds under relatively mild conditions, making it compatible with a wide range of sensitive functional groups. wikipedia.org

High Stereoselectivity: It typically produces trans-alkenes with high purity, which is crucial in the synthesis of specific isomers of a target molecule. wikipedia.orgorganic-chemistry.org

This method has been applied to the synthesis of various complex molecules, such as the natural stilbenoid resveratrol (B1683913) and its analogues. wikipedia.org

Precursor for Other Rubber Additives (e.g., MBTS, CBS)

One of the most significant industrial applications of 2-Mercaptobenzothiazole is its role as a primary accelerator in the vulcanization of rubber. atamankimya.com Beyond its direct use, MBT is a critical precursor in the synthesis of other important classes of rubber vulcanization accelerators, namely thiazole (B1198619) disulfides and sulfenamides. researchgate.netmst.dk

The most common derivative is 2,2'-dithiobis(benzothiazole) (B116540) , also known as Mercaptobenzothiazole Disulfide (MBTS). MBTS is formed by the oxidative dimerization of two MBT molecules. mst.dk This process can be achieved using various oxidizing agents, including hydrogen peroxide in a clean, chemical-looping process that minimizes waste. rsc.org MBTS is a delayed-action accelerator, providing a safer processing window compared to MBT.

Another vital class of accelerators derived from MBT are the sulfenamides. These compounds are formed by reacting the disulfide, MBTS, with a primary or secondary amine. A prominent example is N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) . mst.dkcanada.caeuropa.eu Sulfenamide (B3320178) accelerators like CBS offer an even longer scorch delay than MBTS, which is highly desirable in the manufacturing of large and complex rubber articles like tires, as it prevents premature vulcanization during the mixing and shaping stages.

Table 2: Key Rubber Accelerators Derived from 2-Mercaptobenzothiazole

| Abbreviation | Full Name | Synthesis from MBT | Key Feature | Reference |

|---|---|---|---|---|

| MBTS | 2,2'-Dithiobis(benzothiazole) | Oxidation of MBT | Delayed-action accelerator | mst.dkrsc.org |

| CBS | N-Cyclohexyl-2-benzothiazolesulfenamide | Reaction of MBTS with cyclohexylamine | Long scorch delay | mst.dkcanada.ca |

Application as Nitrogenous Fertilizer Synergists

In agriculture, maximizing the efficiency of nitrogen-based fertilizers is crucial for both crop yield and environmental protection. A significant portion of nitrogen applied to soil can be lost through microbial processes like nitrification (the conversion of ammonium (B1175870) to nitrate) and subsequent denitrification or leaching. Certain chemical compounds, known as nitrification inhibitors or fertilizer synergists, can slow this conversion, ensuring that nitrogen remains in the soil in the less mobile ammonium form for a longer period.

Research has identified 2-Mercaptobenzothiazole as an effective nitrogenous fertilizer synergist. irowater.comirowater.comfengchengroup.com When added to fertilizers, MBT can inhibit the activity of the soil bacteria responsible for nitrification, such as Nitrosomonas. By slowing down the rate at which ammonium is converted to nitrate (B79036), MBT helps to reduce nitrogen loss from the soil, thereby improving the uptake efficiency by crops. This leads to better agricultural productivity and minimizes the environmental impact associated with nitrate leaching into groundwater.

Use as Cutting Oil and Lubricating Additives

In metalworking and machinery operation, fluids such as cutting oils and lubricants are essential for reducing friction, dissipating heat, and preventing wear. These fluids are often subjected to extreme pressure and temperature conditions, which can lead to the degradation of the fluid and corrosion of metal parts.

2-Mercaptobenzothiazole and its derivatives are utilized as multifunctional additives in these formulations. irowater.com Their primary role is as a corrosion inhibitor, particularly for copper and its alloys. irowater.comatamankimya.com MBT forms a protective, passivating film on the surface of the metal, preventing corrosive agents from attacking it. The potassium salt of MBT can be used in aqueous systems like antifreeze and coolants for this purpose. nih.gov

Furthermore, certain oil-soluble ester derivatives of MBT have been developed to act as extreme pressure (EP) additives in lubricating oils, greases, and gear oils. google.com While MBT itself has poor solubility in oil, these derivatives are oil-soluble and carry the sulfur and nitrogen functionalities that enhance the load-carrying capacity of the lubricant, preventing metal-to-metal contact under high-stress conditions. google.com

Flotation Reagent in Mining Industry Research

Froth flotation is a widely used process in the mining industry to selectively separate valuable minerals from gangue (waste rock). The process relies on the addition of chemicals called collectors, which render the surface of the target mineral hydrophobic (water-repellent), allowing it to attach to air bubbles and float to the surface for collection.

2-Mercaptobenzothiazole is a well-established flotation collector, particularly for the recovery of gold and various sulfide (B99878) minerals. atamankimya.comcanada.caxinhaimining.com It has shown high efficiency in the flotation of:

Gold: MBT is used to recover fine gold particles, especially when they are associated with sulfide minerals like pyrite (B73398). xinhaimining.com

Sulfide Ores: It is an effective collector for copper sulfides (like chalcopyrite), lead sulfides (like galena), and other sulfide minerals. 911metallurgist.comdanafloat.com

Research indicates that MBT, as a chelating agent, demonstrates strong and selective adsorption onto the surfaces of these minerals through the formation of a bond between its sulfur atom and the metal ions on the mineral surface. nih.govresearchgate.net The selectivity of the flotation can be controlled by adjusting the pH of the mineral slurry. For instance, the flotation of galena and chalcopyrite using MBT is most effective in a neutral to slightly alkaline pH range (pH 6-9), while pyrite flotation is more pronounced in acidic conditions (pH 3-5). 911metallurgist.com This pH-dependent behavior allows for the selective separation of different minerals from complex ores.

Table 3: Optimal pH Ranges for Mineral Flotation with MBT

| Mineral | Chemical Formula | Optimal Flotation pH Range | Reference |

|---|---|---|---|

| Galena | PbS | 6.0 - 9.0 | 911metallurgist.com |

| Chalcopyrite | CuFeS₂ | 5.0 - 9.0 | 911metallurgist.com |

| Pyrite | FeS₂ | 3.0 - 5.0 | 911metallurgist.com |

| Gold | Au | 4.0 - 6.0 |

Environmental Chemistry and Remediation Research of 2 Mercaptobenzothiazole

Environmental Occurrence and Distribution Research

2-Mercaptobenzothiazole (B37678) is not known to occur naturally; its presence in the environment is a direct result of industrial activities and the degradation of products containing it. mst.dkcanada.ca Environmental releases can occur through direct discharges from manufacturing and processing facilities, as well as indirectly from the leaching of products like rubber. mst.dknih.gov

Industrial wastewater is a primary route for the entry of 2-mercaptobenzothiazole into the environment. mst.dk The manufacturing process of MBT itself generates wastewater containing high concentrations of the compound and its derivatives. ethz.ch Furthermore, industries that utilize MBT are significant sources of its release. mst.dk

Studies have detected 2-mercaptobenzothiazole in the effluents of various industrial sectors. For instance, wastewater from a tire-manufacturing plant was found to contain 30 µg/L of the compound. who.int Tannery wastewater has shown even higher concentrations, ranging from 420 to 840 μg/L. who.intnih.gov A comprehensive survey of industrial and publicly owned treatment works identified 2-mercaptobenzothiazole in discharges from rubber-processing and pesticide-manufacturing industries at concentrations of 1.27 ppm and 0.86 ppm, respectively. who.intnih.gov Even the effluent from a paper mill has been found to contain a mean concentration of 0.025 ppm. who.intnih.gov Municipal wastewater is not exempt, with one German study detecting 2-mercaptobenzothiazole at a concentration of up to 0.19 μg/L. who.intnih.gov

Interactive Data Table: Concentration of 2-Mercaptobenzothiazole in Various Industrial Effluents

| Industrial Source | Concentration |

| Tire-Manufacturing Plant | 30 µg/L |

| Tannery | 420 - 840 µg/L |

| Rubber-Processing | 1.27 ppm |

| Pesticide-Manufacturing | 0.86 ppm |

| Paper Mill | 0.025 ppm (mean) |

| Municipal Wastewater | up to 0.19 µg/L |

Once released into aquatic systems, 2-mercaptobenzothiazole can be found in both surface water and sediment. canada.ca Its solubility allows it to remain largely in the water column, though sorption to particulate matter is possible, leading to its deposition in sediment. canada.ca For example, it has been detected in river water 100 km downstream from a rubber vulcanization and accelerator factory. nih.gov It has also been found in trace amounts in natural surface-water samples as a degradation product of the wood preservative 2-(thiocyanomethylthio)benzothiazole that had leaked from an upstream sawmill. who.intnih.gov In Japan, 2-mercaptobenzothiazole has been detected in sediment, although specific levels were not reported. nih.gov The compound's persistence is a concern, with EPA monitoring data indicating it can remain active in river sediments for over 18 months. trust-inc.com

A significant indirect source of 2-mercaptobenzothiazole in the environment is the abrasion of rubber products, most notably tire wear particles. mst.dknih.gov These particles are generated from the friction between tires and road surfaces and can be transported into various environmental compartments through runoff and atmospheric deposition. nih.gov Research has confirmed that tire wear particles leach benzothiazole (B30560) and its derivatives, including 2-mercaptobenzothiazole. nih.gov

A study in Stockholm, Sweden, investigated the presence of benzothiazole derivatives in urban particulate matter. The findings revealed average concentrations of 64 pg/m³ of 2-mercaptobenzothiazole in airborne particulate matter (PM10) and 591 pg/m³ in total suspended particulate matter. who.intnih.govdiva-portal.org This suggests that tire tread wear is a major contributor of these compounds to the urban air. nih.govdiva-portal.org

Environmental Fate and Transformation Pathways

The environmental fate of 2-mercaptobenzothiazole is governed by a combination of physical and chemical processes, including its stability in water, its degradation by light, and microbial transformations.

2-Mercaptobenzothiazole is generally stable to environmental hydrolysis, meaning it does not readily break down in water under normal environmental pH conditions. gov.bc.ca However, its stability in aqueous solutions can be influenced by the presence of iron ions. mst.dk In neutral or alkaline solutions containing iron ions, the compound remains stable. mst.dk Conversely, in acidic solutions with iron ions, it can be reduced to benzothiazole. mst.dk

While resistant to hydrolysis, 2-mercaptobenzothiazole can undergo biodegradation, although this process is typically slow. mst.dk Some studies have shown that it is not readily biodegradable. redox.com However, under certain conditions, such as in the presence of acclimated microorganisms, some degradation can occur. mst.dk For instance, a bacterial strain of Rhodococcus rhodochrous has been shown to biotransform and partially mineralize 2-mercaptobenzothiazole. nih.gov Another study isolated a bacterial strain, Alcaligenes sp., that was capable of degrading the compound under microaerobic conditions. nih.gov

Photodegradation, or the breakdown of a compound by light, is a significant transformation pathway for 2-mercaptobenzothiazole in aquatic environments. mst.dkgov.bc.ca The compound undergoes photolysis in both pure water and water containing dissolved humic acids, with benzothiazole being a primary degradation product. gov.bc.ca

The anionic form of 2-mercaptobenzothiazole, when irradiated in an aerated medium, is photoconverted into benzothiazole and 2-hydroxybenzothiazole (B105590). researchgate.net Laser flash photolysis studies have identified transient species involved in this process, including the triplet excited state, the solvated electron, and the benzothiazolyl radical. researchgate.net The presence of sensitizers in natural waters, such as chromophoric components of dissolved organic matter, can significantly accelerate the photodegradation of 2-mercaptobenzothiazole. researchgate.net In fact, the disappearance of the compound has been observed to be four times faster in natural water compared to purified water, highlighting the importance of sensitized photoreactions in its environmental transformation. researchgate.net

Biodegradation Studies (e.g., in activated sludge, soil)

The biodegradation of 2-mercaptobenzothiazole (MBT) is a complex process influenced by various environmental factors and microbial populations. Generally, MBT is considered to be poorly biodegradable and can be resistant to microbial degradation. ethz.chnih.govdigitellinc.com Its presence has been shown to inhibit the biodegradation of other organic compounds and can also hinder nitrification processes in wastewater treatment. nih.gov

In activated sludge systems, the removal of MBT is often attributed to nonenzymatic processes. nih.gov While some microbial cultures derived from activated sludge have demonstrated the ability to biotransform MBT to some extent, it often does not serve as a growth substrate. oup.com Studies have shown that in a Sequencing Batch Reactor (SBR), MBT can be transformed into benzothiazole sulfonic acid (BTSA), methylthiobenzothiazole (MTBT), and traces of dithiobisbenzothiazole (MBTS). d-nb.info The formation of a dimer of MBT, dithiobisbenzothiazole (MBTS), which is insoluble, can lead to its accumulation in the activated sludge. d-nb.info Bioaugmentation, the process of adding specific microbial consortia to an environment, has been explored to enhance MBT removal in industrial wastewater treatment. A study using a 2-MBT-degrading bacterial consortium immobilized in a porous carrier showed significant removal of 2-MBT from synthetic and rubber industrial wastewater. mahidol.ac.th

In soil environments, the biodegradation of MBT is generally slow. mst.dk The half-life of MBT in three standard soils was found to range from 92 to 248 days. mst.dk Biodegradation may occur when low concentrations are released into soil that has been acclimated to the compound. mst.dk The persistence of MBT in soil can be significant, with one report indicating it can remain active for over 18 months in river sediments. trust-inc.com The rate of degradation is also influenced by soil conditions, with microbial degradation slowing dramatically in alkaline soils. trust-inc.com Some bacteria, including strains of Corynebacterium, Pseudomonas, and Escherichia coli, are capable of methylating the thiol group of MBT to produce 2-methylthiobenzothiazole (MTBT). ethz.ch

| Environment | Key Findings | References |

| Activated Sludge | Poorly biodegradable; removal often nonenzymatic. Transformation to BTSA, MTBT, and MBTS observed. Bioaugmentation can enhance removal. | nih.govoup.comd-nb.infomahidol.ac.th |

| Soil | Slow biodegradation with half-lives of 92-248 days. More persistent in alkaline conditions. Can be methylated to MTBT by some bacteria. | ethz.chmst.dktrust-inc.com |

Formation of Degradation Products

The degradation of 2-mercaptobenzothiazole (MBT) can proceed through various pathways, leading to the formation of several degradation products. The specific products formed depend on the degradation conditions, such as whether the process is biotic or abiotic (e.g., photodegradation, ozonation).

Biodegradation Products: In biological systems, MBT can be transformed into several metabolites. One common transformation is the methylation of the thiol group to form 2-methylthiobenzothiazole (MTBT) . ethz.chresearchgate.net Other identified biodegradation products include benzothiazole (BT) , 2-hydroxybenzothiazole (OBT) , and benzothiazole-2-sulfonic acid (BTSA) . nih.govd-nb.info In some cases, a dimer of MBT, dithiobisbenzothiazole (MBTS) , is formed, which is insoluble and can accumulate in sludge. d-nb.info Certain bacteria, like Rhodococcus rhodochrous, can convert MBT into hydroxylated forms. arxiv.org

Photodegradation Products: Under the influence of light, MBT can degrade into different compounds. Major photodegradation products include benzothiazole (BT) and 2-benzothiazolesulfonic acid . researchgate.net Minor products such as 2,2'-thiobisbenzothiazole and 2-mercaptobenzothiazole disulfide have also been identified. researchgate.net In the presence of oxygen, benzothiazole can further photodegrade to form 2-hydroxybenzothiazole (OBT) . researchgate.net

Ozonation Products: Ozonation of wastewater containing MBT leads to its transformation into other organic compounds. nih.gov Intermediates identified during the ozonation of MBT include benzothiazole (BT) and 2-hydroxybenzothiazole (OBT) . nih.govresearchgate.net

| Degradation Pathway | Major Degradation Products | Minor Degradation Products | References |

| Biodegradation | 2-methylthiobenzothiazole (MTBT), Benzothiazole (BT), 2-hydroxybenzothiazole (OBT), Benzothiazole-2-sulfonic acid (BTSA) | Dithiobisbenzothiazole (MBTS), Hydroxylated MBT | ethz.chnih.govd-nb.inforesearchgate.netarxiv.org |

| Photodegradation | Benzothiazole (BT), 2-benzothiazolesulfonic acid | 2,2'-thiobisbenzothiazole, 2-mercaptobenzothiazole disulfide, 2-hydroxybenzothiazole (OBT) | researchgate.net |

| Ozonation | Benzothiazole (BT), 2-hydroxybenzothiazole (OBT) | - | nih.govresearchgate.net |

Research on Environmental Remediation Strategies